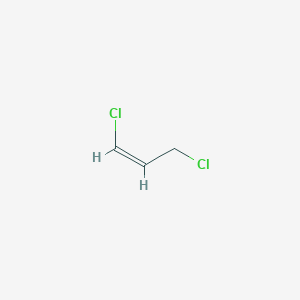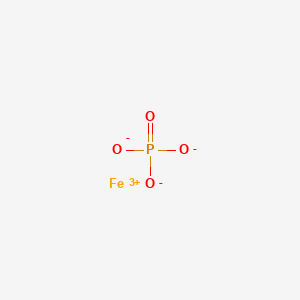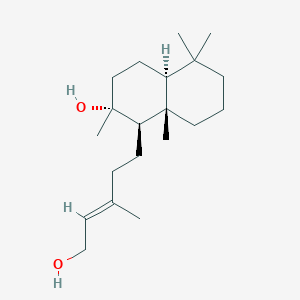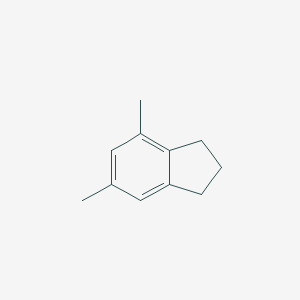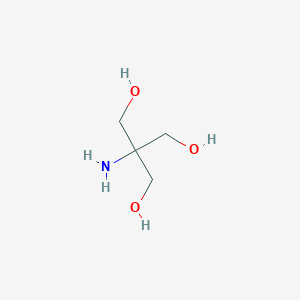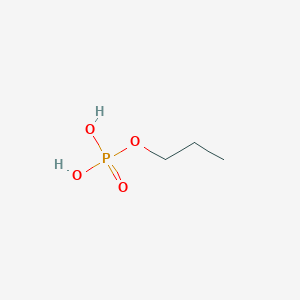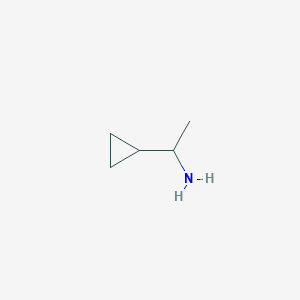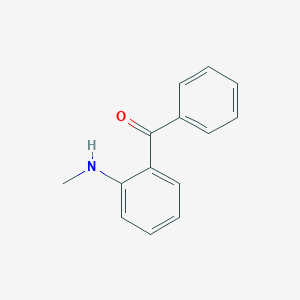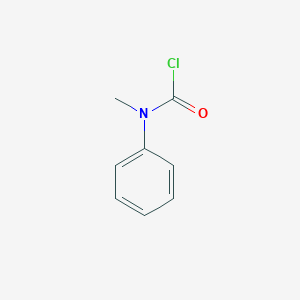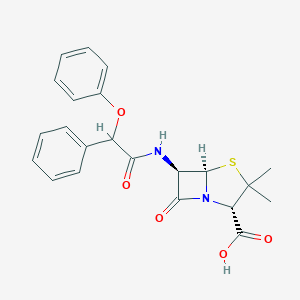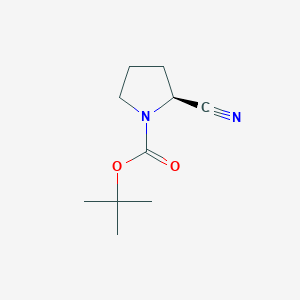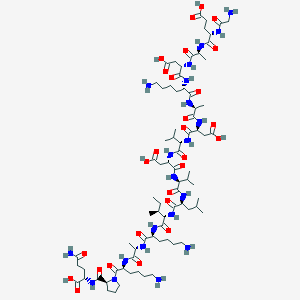
Parathyroid hormone (68-84)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parathyroid hormone (68-84), also known as PTHrP, is a protein that plays a vital role in the regulation of calcium and phosphate metabolism in the body. It is produced by various tissues, including the parathyroid gland, placenta, and breast tissue, and acts as a paracrine and endocrine hormone. PTHrP is involved in bone remodeling, fetal development, lactation, and cancer progression, making it an essential molecule in various physiological and pathological conditions.
Mecanismo De Acción
Parathyroid hormone (68-84) exerts its effects by binding to the PTH/Parathyroid hormone (68-84) receptor, a G protein-coupled receptor that is expressed in various tissues, including bone, kidney, and intestine. Upon binding, Parathyroid hormone (68-84) activates a signaling cascade that leads to the activation of protein kinase A and the subsequent phosphorylation of various intracellular targets. The activation of this pathway results in an increase in calcium and phosphate levels in the blood, leading to bone resorption and renal reabsorption of calcium.
Efectos Bioquímicos Y Fisiológicos
The primary physiological effect of Parathyroid hormone (68-84) is the regulation of calcium and phosphate metabolism in the body. The hormone stimulates bone resorption, leading to an increase in calcium and phosphate levels in the blood. Parathyroid hormone (68-84) also promotes renal reabsorption of calcium and phosphate, further increasing their levels in the blood. In addition to its effects on calcium and phosphate metabolism, Parathyroid hormone (68-84) has also been shown to play a role in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Parathyroid hormone (68-84) in lab experiments is its ability to regulate calcium and phosphate metabolism. This makes it a useful tool for studying bone biology, endocrinology, and related fields. However, Parathyroid hormone (68-84)'s complex mechanism of action and its involvement in various physiological processes make it challenging to study in isolation. Additionally, the hormone's role in cancer progression makes it a potential target for cancer therapy, further complicating its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Parathyroid hormone (68-84), including its role in cancer progression, bone biology, and fetal development. Further studies are needed to elucidate the hormone's mechanism of action and its involvement in various physiological and pathological conditions. Additionally, the development of Parathyroid hormone (68-84)-targeted therapies could have significant clinical implications, particularly in the treatment of hypercalcemia and cancer. Overall, Parathyroid hormone (68-84) is an essential molecule with a broad range of applications in scientific research and clinical medicine.
Métodos De Síntesis
Parathyroid hormone (68-84) is synthesized as a precursor protein that undergoes post-translational modification to produce the mature form of the hormone. The precursor protein is encoded by the PTHLH gene, which is located on chromosome 12 in humans. The precursor protein is cleaved by proteases to produce the mature Parathyroid hormone (68-84) molecule, which consists of 141 amino acids.
Aplicaciones Científicas De Investigación
Parathyroid hormone (68-84) has been extensively studied in various fields, including endocrinology, bone biology, cancer biology, and developmental biology. The hormone's role in calcium and phosphate metabolism has been well established, and its dysregulation has been linked to various diseases, including osteoporosis, hypercalcemia, and cancer. Parathyroid hormone (68-84) has also been shown to play a critical role in fetal development, particularly in the development of the skeletal system.
Propiedades
Número CAS |
137593-42-1 |
|---|---|
Nombre del producto |
Parathyroid hormone (68-84) |
Fórmula molecular |
C78H133N21O27 |
Peso molecular |
1797 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H133N21O27/c1-12-40(8)62(76(123)89-45(21-14-17-29-80)67(114)84-41(9)63(110)90-47(22-15-18-30-81)77(124)99-31-19-23-53(99)73(120)91-48(78(125)126)24-26-54(83)100)98-70(117)49(32-37(2)3)94-74(121)60(38(4)5)97-72(119)52(35-59(108)109)95-75(122)61(39(6)7)96-71(118)51(34-58(106)107)93-65(112)42(10)85-66(113)44(20-13-16-28-79)88-69(116)50(33-57(104)105)92-64(111)43(11)86-68(115)46(25-27-56(102)103)87-55(101)36-82/h37-53,60-62H,12-36,79-82H2,1-11H3,(H2,83,100)(H,84,114)(H,85,113)(H,86,115)(H,87,101)(H,88,116)(H,89,123)(H,90,110)(H,91,120)(H,92,111)(H,93,112)(H,94,121)(H,95,122)(H,96,118)(H,97,119)(H,98,117)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,125,126)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-,61-,62-/m0/s1 |
Clave InChI |
BFSZEHNWSVDHQC-JHVNXZIDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN |
Otros números CAS |
137593-42-1 |
Secuencia |
GEADKADVDVLIKAKPQ |
Sinónimos |
hPTH (68-84) parathyroid hormone (68-84) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



